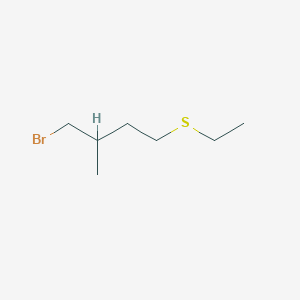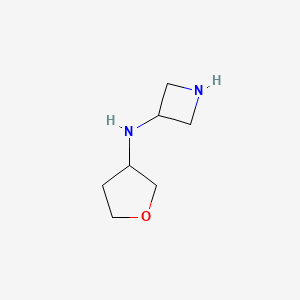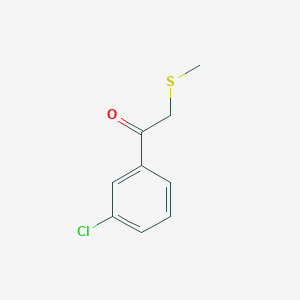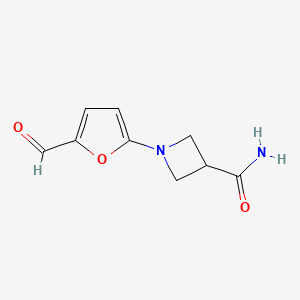
1-Bromo-4-(ethylsulfanyl)-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is an organic compound with the molecular formula C7H15BrS. This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane can be synthesized through a multi-step process. One common method involves the bromination of 4-(ethylsulfanyl)-2-methylbutane. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(ethylsulfanyl)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-(ethylsulfanyl)-2-methylbutane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 4-(ethylsulfanyl)-2-methylbutanol.
Oxidation: 1-Bromo-4-(ethylsulfinyl)-2-methylbutane or 1-Bromo-4-(ethylsulfonyl)-2-methylbutane.
Reduction: 4-(ethylsulfanyl)-2-methylbutane.
Applications De Recherche Scientifique
1-Bromo-4-(ethylsulfanyl)-2-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(ethylsulfanyl)-2-methylbutane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-methylbenzene: Similar in structure but with a benzene ring instead of a butane backbone.
1-Bromo-4-ethylbenzene: Contains an ethyl group attached to a benzene ring instead of a butane backbone.
Uniqueness
1-Bromo-4-(ethylsulfanyl)-2-methylbutane is unique due to the presence of both a bromine atom and an ethylsulfanyl group on a butane backbone. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Propriétés
Formule moléculaire |
C7H15BrS |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
1-bromo-4-ethylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C7H15BrS/c1-3-9-5-4-7(2)6-8/h7H,3-6H2,1-2H3 |
Clé InChI |
WAUWZXBRUZDMHU-UHFFFAOYSA-N |
SMILES canonique |
CCSCCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)








